molecular formula C9H13N3O2 B13155378 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid

Katalognummer: B13155378
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: WNCVGGKCVWEJFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of piperidine and imidazole Piperidine is a six-membered ring containing one nitrogen atom, while imidazole is a five-membered ring with two nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with imidazole carboxylic acid can be catalyzed by various agents to yield the desired product. Industrial production methods often employ green chemistry principles, utilizing catalysts such as ionic liquids to enhance reaction efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(Piperidin-3-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

1-piperidin-3-ylimidazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-5-12(6-11-8)7-2-1-3-10-4-7/h5-7,10H,1-4H2,(H,13,14)

InChI-Schlüssel

WNCVGGKCVWEJFR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)N2C=C(N=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.